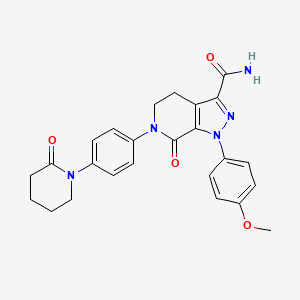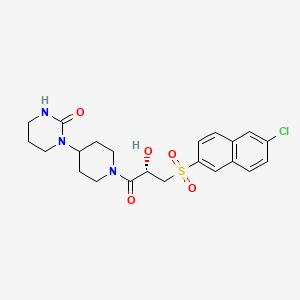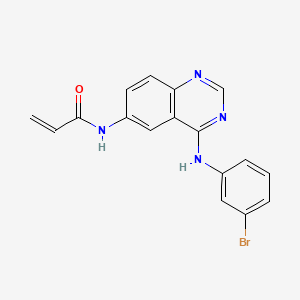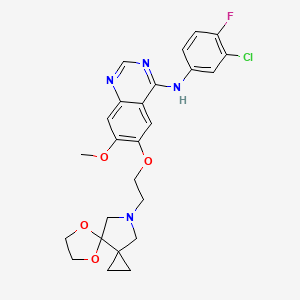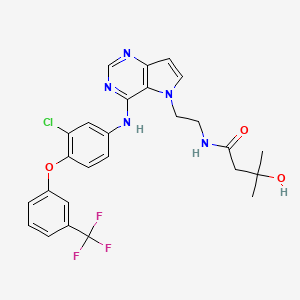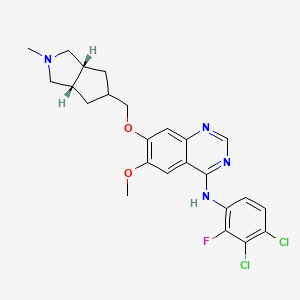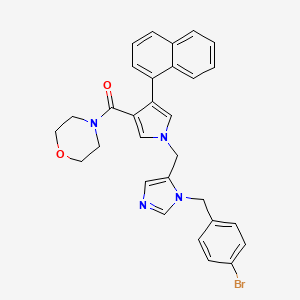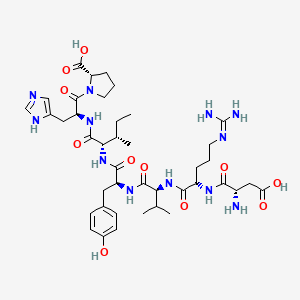
Angiotensina (1-7)
Descripción general
Descripción
La angiotensina 1-7 es un heptapéptido que desempeña un papel crucial en el sistema renina-angiotensina, el cual regula la presión arterial y el equilibrio de líquidos en el cuerpo. A diferencia de su contraparte, la angiotensina II, que promueve la vasoconstricción y aumenta la presión arterial, la angiotensina 1-7 posee propiedades vasodilatadoras y antiinflamatorias. Se forma a partir de la angiotensina I o la angiotensina II mediante la acción de enzimas como la neprilisina y la enzima convertidora de angiotensina 2 .
Aplicaciones Científicas De Investigación
La angiotensina 1-7 tiene una amplia gama de aplicaciones en la investigación científica:
Química: Se utiliza como péptido modelo para estudiar técnicas de síntesis y modificación de péptidos.
Biología: Se investiga su papel en las vías de señalización celular y sus efectos en varios tipos de células.
Medicina: Se explora su potencial terapéutico en el tratamiento de enfermedades cardiovasculares, hipertensión e inflamación.
Industria: Se utiliza en el desarrollo de fármacos basados en péptidos y herramientas de diagnóstico.
Mecanismo De Acción
La angiotensina 1-7 ejerce sus efectos principalmente a través del receptor Mas, un receptor acoplado a proteína G. Al unirse al receptor Mas, la angiotensina 1-7 activa vías de señalización que conducen a la producción de óxido nítrico y monofosfato cíclico de guanosina, lo que resulta en vasodilatación y efectos antiinflamatorios. También contrarresta las acciones de la angiotensina II al inhibir el estrés oxidativo, la fibrosis y la proliferación celular .
Compuestos similares:
Angiotensina II: Un potente vasoconstrictor que aumenta la presión arterial y promueve la inflamación.
Angiotensina 1-9: Otro péptido del sistema renina-angiotensina con funciones biológicas menos definidas.
Singularidad de la angiotensina 1-7: La angiotensina 1-7 es única debido a sus propiedades vasodilatadoras y antiinflamatorias, que son opuestas a los efectos de la angiotensina II. Su capacidad para activar el receptor Mas y contrarrestar los efectos nocivos de la angiotensina II la convierte en un prometedor agente terapéutico para las enfermedades cardiovasculares y otras afecciones inflamatorias .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La angiotensina 1-7 puede sintetizarse mediante síntesis de péptidos en fase sólida, un método que implica la adición secuencial de aminoácidos a una cadena peptídica en crecimiento anclada a una resina sólida. El proceso típicamente utiliza aminoácidos protegidos y reactivos de acoplamiento como la N,N'-diisopropilcarbodiimida y el hidroxi-benzotriazol para facilitar la formación del enlace peptídico. El producto final se escinde de la resina y se purifica mediante cromatografía líquida de alta resolución .
Métodos de producción industrial: La producción industrial de angiotensina 1-7 implica la síntesis de péptidos en fase sólida a gran escala, seguida de purificación y liofilización. El proceso se optimiza para asegurar un alto rendimiento y pureza, con estrictas medidas de control de calidad para cumplir con los estándares farmacéuticos .
Análisis De Reacciones Químicas
Tipos de reacciones: La angiotensina 1-7 experimenta diversas reacciones químicas, entre las que se incluyen:
Oxidación: Esta reacción puede ocurrir en el residuo de metionina, dando lugar a la formación de metionina sulfóxido.
Reducción: Las reacciones de reducción pueden revertir la oxidación de los residuos de metionina.
Reactivos y condiciones comunes:
Oxidación: Peróxido de hidrógeno u otros agentes oxidantes en condiciones suaves.
Reducción: Agentes reductores como el ditiotreitol o la tris(2-carboxietil)fosfina.
Sustitución: Análogos de aminoácidos y reactivos de acoplamiento en la síntesis de péptidos en fase sólida.
Principales productos formados:
Oxidación: Derivados de metionina sulfóxido.
Reducción: Residuos de metionina restaurados.
Sustitución: Análogos peptídicos con actividad biológica modificada.
Comparación Con Compuestos Similares
Angiotensin II: A potent vasoconstrictor that increases blood pressure and promotes inflammation.
Angiotensin 1-9: Another peptide in the renin-angiotensin system with less well-defined biological functions.
Alamandine: A peptide similar to angiotensin 1-7, also acting through the Mas receptor but with distinct biological effects.
Uniqueness of Angiotensin 1-7: Angiotensin 1-7 is unique due to its vasodilatory and anti-inflammatory properties, which are opposite to the effects of angiotensin II. Its ability to activate the Mas receptor and counteract the harmful effects of angiotensin II makes it a promising therapeutic agent for cardiovascular diseases and other inflammatory conditions .
Propiedades
IUPAC Name |
(2S)-1-[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-carboxypropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C41H62N12O11/c1-5-22(4)33(38(61)50-29(17-24-19-45-20-47-24)39(62)53-15-7-9-30(53)40(63)64)52-36(59)28(16-23-10-12-25(54)13-11-23)49-37(60)32(21(2)3)51-35(58)27(8-6-14-46-41(43)44)48-34(57)26(42)18-31(55)56/h10-13,19-22,26-30,32-33,54H,5-9,14-18,42H2,1-4H3,(H,45,47)(H,48,57)(H,49,60)(H,50,61)(H,51,58)(H,52,59)(H,55,56)(H,63,64)(H4,43,44,46)/t22-,26-,27-,28-,29-,30-,32-,33-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVHLMTREZMEJCG-GDTLVBQBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(CC1=CN=CN1)C(=O)N2CCCC2C(=O)O)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(C(C)C)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CN=CN1)C(=O)N2CCC[C@H]2C(=O)O)NC(=O)[C@H](CC3=CC=C(C=C3)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C41H62N12O11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
899.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
39386-80-6, 51833-78-4 | |
| Record name | Angiotensin II, des-phe(8)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039386806 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Angiotensin I (1-7) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051833784 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Angiotensin 1-7 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11720 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


